5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride
Description
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a methoxymethyl substituent at the 5-position and a hydroxyl group at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. This compound is part of a broader class of bicyclic amines and heterocyclic building blocks used in pharmaceutical research, agrochemicals, and material science.
Properties
IUPAC Name |
5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMOZBOMDXHCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
This compound features two chiral centers and possesses both methoxymethyl and hydroxyl functional groups. Its molecular formula is C6H14ClNO2, with a molecular weight of approximately 167.63 g/mol. The stereochemistry of this compound is crucial for its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles.
Medicinal Chemistry Applications
1. Drug Development
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride has been identified as a valuable scaffold in drug discovery due to its ability to modulate enzyme activities and protein-ligand interactions. Research indicates that the presence of hydroxyl and methoxymethyl groups enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies .
2. Anticancer Agents
The pyrrolidine ring structure is widely utilized in the development of anticancer agents. Compounds derived from pyrrolidine have shown promise in targeting specific receptors involved in cancer progression. For instance, derivatives of this compound have been studied for their potential to inhibit growth factors associated with tumor development .
3. Central Nervous System Disorders
Due to its ability to interact with neurotransmitter systems, this compound is being explored for applications in treating central nervous system disorders such as anxiety and depression. Studies have shown that modifications to the pyrrolidine structure can enhance selectivity for specific receptor subtypes, potentially leading to more effective treatments .
Organic Synthesis Applications
1. Chiral Building Blocks
As a chiral building block, this compound is essential in synthesizing other complex molecules. Its unique structural features allow chemists to create diverse derivatives through functionalization reactions, which can lead to the development of new pharmaceuticals .
2. Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of various bioactive compounds that exhibit antibacterial and anti-inflammatory properties. The versatility of the pyrrolidine ring allows for modifications that can enhance biological activity while maintaining structural integrity .
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and hydroxyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as a competitive inhibitor or substrate, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyrrolidine ring, which influence molecular weight, polarity, and pharmacological behavior.
Key Research Findings
- Steric and Electronic Effects: Methoxymethyl substitution balances lipophilicity and steric bulk, offering advantages over polar hydroxymethyl or nonpolar methyl groups in blood-brain barrier penetration .
- Stereochemistry Matters : Enantiomers of pyrrolidine derivatives (e.g., (3R,5R) vs. (3S,5S)) show marked differences in CHK1 inhibitory activity, emphasizing the need for chiral resolution in drug development .
- Fluorinated Derivatives : The trifluoromethylphenyl analog (MW 267.68) highlights the role of fluorine in enhancing binding affinity and metabolic stability .
Biological Activity
5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a compound of considerable interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 167.64 g/mol. The compound features both a methoxymethyl group and a hydroxyl group, which significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxymethyl and hydroxyl groups enhances its binding affinity and specificity for these targets. The compound may act as a competitive inhibitor or a substrate in enzymatic reactions, modulating various biochemical pathways.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in cellular environments. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
2. Antiproliferative Effects
The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, in vitro studies indicated that it inhibits the growth of human breast cancer cells (e.g., MDA-MB-231) with IC50 values ranging from 19.9 to 75.3 µM . This suggests potential applications in cancer therapy, particularly as part of combination treatments to enhance efficacy.
3. Enzyme Modulation
This compound has been employed in studies focusing on enzyme mechanisms. It serves as a substrate in biochemical assays that explore enzyme kinetics and inhibition mechanisms, providing insights into metabolic pathways relevant to drug metabolism and pharmacokinetics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Parent compound lacking functional groups | Less reactive; minimal biological activity |
| Prolinol | Contains hydroxyl group but no methoxymethyl | Moderate enzyme interaction |
| (3R,5R)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | Chiral centers enhance specificity | Notable for chiral synthesis applications |
This table illustrates how the structural modifications in this compound contribute to its enhanced biological activity compared to simpler derivatives.
Case Study 1: Anticancer Potential
A study evaluated the effects of this compound on human ovarian cancer cells (OVCAR-3). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for non-cancerous cells, suggesting selective cytotoxicity towards cancerous tissues .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound resulted in reduced neuronal apoptosis and improved cell viability compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride to ensure stability?
- Methodological Answer : Store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. This minimizes exposure to moisture and oxygen, which can hydrolyze the methoxymethyl group or oxidize the pyrrolidine ring. Stability testing under these conditions should include periodic HPLC analysis to monitor purity, using columns like Chromolith® Performance RP-18e (100 × 3 mm) with UV detection at 254 nm .
Q. How can enantiomeric purity of this compound be achieved during synthesis?
- Methodological Answer : Enantioselective synthesis via chiral resolution or asymmetric catalysis is critical. For example, Bayer Consumer Care AG’s patented process for (3S)-pyrrolidin-3-ol derivatives involves stereocontrolled reduction of ketone intermediates followed by purification using chiral chromatography. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC with a validated method (e.g., mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the methoxymethyl group (-OCH2CH3) and hydroxyl substitution on the pyrrolidine ring.
- LC-MS with electrospray ionization (ESI) to verify molecular weight ([M+H]+ expected at ~179.6 Da).
- HPLC-UV with monolithic columns (e.g., Chromolith® RP-18e) for purity assessment, ensuring resolution from related impurities like 3-aminopyrrolidine derivatives .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of this compound?
- Methodological Answer : Stereochemistry affects receptor binding and metabolic stability. For example, (3R,5S)-configured analogs (e.g., PharmaBlock’s PB07867-01) show enhanced stability due to reduced steric hindrance. To study this, synthesize enantiomers via chiral auxiliaries or enzymatic resolution, then compare pharmacokinetic parameters (e.g., plasma half-life) and receptor affinity assays (e.g., radioligand binding for CNS targets) .
Q. What strategies resolve contradictory data on the compound’s reactivity in different solvent systems?
- Methodological Answer : Contradictions may arise from solvent polarity effects on the hydroxyl group’s acidity. Design experiments to:
- Measure reaction rates in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents using kinetic HPLC.
- Perform DFT calculations to model transition states and identify solvent-dependent activation barriers.
- Cross-reference with stability data from controlled storage studies (e.g., degradation products in aqueous vs. anhydrous conditions) .
Q. How can structural analogs of this compound be designed to improve metabolic stability?
- Methodological Answer : Replace the methoxymethyl group with bioisosteres (e.g., ethoxymethyl or fluorinated analogs) to reduce oxidative metabolism. Use in vitro microsomal assays (human liver microsomes + NADPH) to compare metabolic half-lives. For example, 3-(methoxymethyl)azetidine hydrochloride (similarity score: 0.86) shows enhanced stability due to reduced ring strain compared to pyrrolidine derivatives .
Q. What safety precautions are critical when handling this compound in biological assays?
- Methodological Answer :
- Use NIOSH-approved respirators (P95 or higher) to avoid inhalation of aerosols.
- Conduct experiments in a BS-compliant fume hood with HEPA filtration.
- Wear nitrile gloves and eye protection (EN 166 standard) to prevent skin/eye contact, as analogs like 2-methoxyamphetamine hydrochloride cause delayed neurotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
